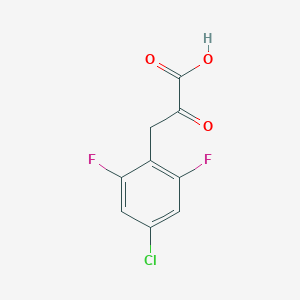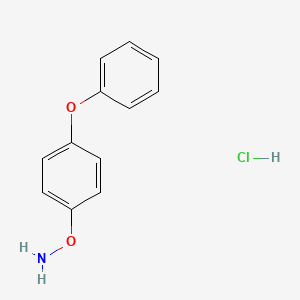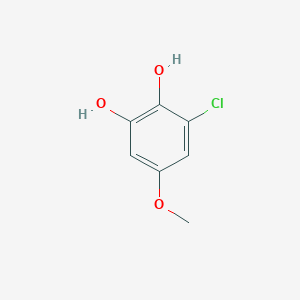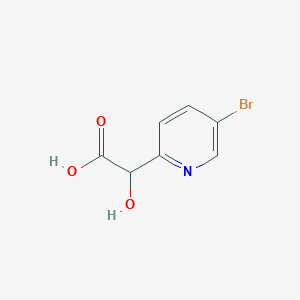![molecular formula C9H5Br2F3O B13702523 2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-2-(trifluoromethyl)acetophenone: is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to an acetophenone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-2-(trifluoromethyl)acetophenone typically involves the bromination of 2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dibromo-2-(trifluoromethyl)acetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and distillation are employed to achieve high-quality products.
化学反応の分析
Types of Reactions: 2,2-Dibromo-2-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trifluoromethyl)acetophenone using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or acetonitrile, with the presence of a base such as potassium carbonate.
Reduction Reactions: Conducted in anhydrous solvents like ether or tetrahydrofuran, under inert atmosphere conditions.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Formation of substituted acetophenone derivatives.
Reduction Reactions: Formation of 2-(trifluoromethyl)acetophenone.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2,2-Dibromo-2-(trifluoromethyl)acetophenone has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,2-Dibromo-2-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, reduction, and oxidation reactions, which can alter the structure and function of target molecules.
類似化合物との比較
2,2-Dibromo-2-cyanoacetamide: Shares the dibromo functional group but differs in the presence of a cyano group instead of a trifluoromethyl group.
1,2-Dibromo-4,5-difluorobenzene: Contains bromine and fluorine atoms but has a different core structure compared to acetophenone.
2,2-Dibromo-2-methylpropane: Similar in having dibromo groups but differs in the presence of a methyl group instead of a trifluoromethyl group.
Uniqueness: 2,2-Dibromo-2-(trifluoromethyl)acetophenone is unique due to the combination of bromine and trifluoromethyl groups attached to an acetophenone core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C9H5Br2F3O |
|---|---|
分子量 |
345.94 g/mol |
IUPAC名 |
2,2-dibromo-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14/h1-4,8H |
InChIキー |
QQCWDVCGBJPEOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)









![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
